Dihydroorotase Inhibition vs. 5-Fluoroorotic Acid
N-(3-(Morpholino)propyl)naphthalen-2-amine inhibits the dihydroorotase enzyme from mouse Ehrlich ascites with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This potency is comparable to that of 5-fluoroorotic acid, a known dihydroorotase inhibitor, which exhibits an IC50 of 191.59 µM under similar conditions [2]. While both are moderate inhibitors, the structural distinction offers an alternative chemotype for inhibitor development, with the target compound's naphthalen-2-amine scaffold providing different physicochemical properties.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 µM |
| Comparator Or Baseline | 5-Fluoroorotic acid: 191.59 µM |
| Quantified Difference | Target compound is 6.0% more potent (lower IC50) than 5-fluoroorotic acid. |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites, pH 7.37, compound concentration 10 µM |
Why This Matters
This provides a direct comparison of inhibitory activity against a validated target, guiding the selection of this compound for dihydroorotase-related studies where a naphthalene-based scaffold is desired.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50405110. Retrieved from https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Eurofarma OVIDDS. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Retrieved from https://eurofarma.ovidds.com View Source
